![molecular formula C4H2N4O2 B2551228 3-nitro-1H-pyrazole-5-carbonitrile CAS No. 1204246-72-9](/img/structure/B2551228.png)
3-nitro-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-nitro-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C4H2N4O2 and a molecular weight of 138.09 . It is also known as "5-Nitro-1H-pyrazole-3-carbonitrile" .
Molecular Structure Analysis
The molecular structure of “3-nitro-1H-pyrazole-5-carbonitrile” can be analyzed using various spectroscopic techniques such as 1H and 13C NMR spectroscopy, and IR spectroscopy .
Scientific Research Applications
Energetic Materials and High Energy Density Compounds
3-nitro-1H-pyrazole-5-carbonitrile exhibits intriguing properties that make it relevant in the field of energetic materials:
- High Energy Density Oxidizer : This compound is oxygen-rich and has the potential to serve as an oxidizer in high-energy formulations . Its combination of energy content and stability makes it promising for applications in propellants and explosives.
Medicinal Chemistry and Drug Development
While research on this compound is limited, its structural features suggest potential applications in medicinal chemistry:
- Anti-Inflammatory and Analgesic Agents : Derivatives of 3-nitro-1H-pyrazole-5-carbonitrile have demonstrated anti-inflammatory and analgesic activities . Further exploration may reveal novel drug candidates.
Crystallography and Structural Studies
Understanding the crystal structure of 3-nitro-1H-pyrazole-5-carbonitrile provides valuable insights:
- Crystal Structure : The compound’s crystal structure has been determined, revealing its molecular arrangement and bond angles . Such studies contribute to material science and crystal engineering.
Synthetic Chemistry and Nitration Reactions
The synthesis of 3-nitro-1H-pyrazole-5-carbonitrile involves interesting chemistry:
- One-Step Nitration : It can be obtained by one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid . Investigating reaction mechanisms and optimizing synthetic routes are essential.
properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDVYNBKVIRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.